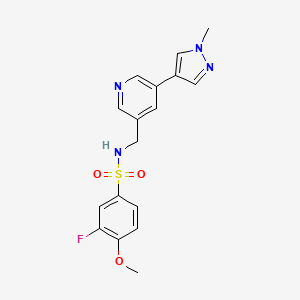

3-fluoro-4-methoxy-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzenesulfonamide

Description

Properties

IUPAC Name |

3-fluoro-4-methoxy-N-[[5-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17FN4O3S/c1-22-11-14(10-20-22)13-5-12(7-19-9-13)8-21-26(23,24)15-3-4-17(25-2)16(18)6-15/h3-7,9-11,21H,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLAFFZDTYJZQJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=CN=CC(=C2)CNS(=O)(=O)C3=CC(=C(C=C3)OC)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17FN4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-fluoro-4-methoxy-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, particularly in relation to anti-inflammatory and anticancer properties, supported by relevant data tables and research findings.

The compound is characterized by its molecular formula and a molecular weight of 376.4 g/mol. The structure features a sulfonamide group, which is known for enhancing the biological activity of compounds.

| Property | Value |

|---|---|

| Common Name | This compound |

| CAS Number | 2034225-26-6 |

| Molecular Formula | C17H17FN4O3S |

| Molecular Weight | 376.4 g/mol |

The biological activity of this compound is primarily attributed to its interaction with various cellular pathways. It is hypothesized that it may inhibit specific enzymes or receptors involved in inflammatory processes and cancer cell proliferation. The presence of the pyrazole and pyridine moieties suggests that it could engage in π-stacking interactions and hydrogen bonding with target biomolecules, influencing their activity.

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of similar pyrazole derivatives. For instance, compounds with pyrazole structures have demonstrated the ability to reduce pro-inflammatory cytokine production in cell models. In particular, the compound under discussion has shown promise in modulating inflammatory responses in vitro, as evidenced by reductions in TNF-alpha and IL-6 levels in stimulated macrophages.

Anticancer Activity

The anticancer properties of this compound have been evaluated against various cancer cell lines.

| Cell Line | IC50 (µM) |

|---|---|

| MCF7 (Breast) | 12.50 |

| NCI-H460 (Lung) | 42.30 |

| HepG2 (Liver) | 54.25 |

These values indicate significant cytotoxic effects, particularly against breast cancer cells, suggesting that this compound may serve as a lead structure for developing new anticancer agents.

Case Studies

- Study on MCF7 Cells : A study conducted by Bouabdallah et al. demonstrated that derivatives similar to the compound exhibited an IC50 value of 12.50 µM against MCF7 cells, indicating effective inhibition of cell proliferation.

- Inflammation Model : In vivo studies using LPS-injected mice showed that compounds with similar structures significantly reduced microglial activation, supporting their potential use in treating neuroinflammatory conditions.

Scientific Research Applications

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of pyrazole derivatives, including the compound . Research indicates that compounds with similar structures can modulate inflammatory responses in various cell types, suggesting potential applications in treating conditions like arthritis and other inflammatory diseases .

Anticancer Properties

The compound exhibits promising anticancer activity. Pyrazole derivatives have been shown to inhibit various cancer cell lines effectively. For instance, studies have reported that modifications in the pyrazole ring can enhance cytotoxicity against specific cancer types, making it a candidate for further development as an anticancer agent .

Antiviral Activity

There is emerging evidence that pyrazole-containing compounds can act as antiviral agents. Specific derivatives have demonstrated efficacy against viruses such as HIV and measles virus by inhibiting viral replication mechanisms. This suggests that 3-fluoro-4-methoxy-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzenesulfonamide may also possess similar antiviral properties .

Case Study 1: Anti-inflammatory Effects

A study published in MDPI evaluated several aminopyrazole-based compounds for their anti-inflammatory effects on glial cells. The results indicated that certain derivatives significantly reduced inflammation markers in vitro, supporting their potential use in neuroinflammatory conditions .

Case Study 2: Anticancer Efficacy

In a recent investigation, a series of pyrazole derivatives were synthesized and tested against multiple cancer cell lines, including HeLa and A549. The results showed that specific modifications led to enhanced potency, with some compounds achieving IC₅₀ values as low as 0.19 µM against BRAF (V600E) mutations . This underscores the potential of this compound as a lead compound for further development.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations in Benzenesulfonamide Derivatives

The following table summarizes key structural differences between the target compound and related analogs:

Key Observations:

Substituent Effects on the Benzene Ring: The target compound’s 3-fluoro-4-methoxy substitution contrasts with analogs featuring 4-fluoro-2-methyl () or 4-methyl (). Methoxy groups enhance solubility via hydrogen bonding but may reduce membrane permeability compared to methyl or trifluoromethyl groups .

Heterocyclic Modifications :

- The pyridin-3-ylmethyl group in the target compound differs from ’s trifluoromethylbenzyl-substituted pyrazole. Trifluoromethyl groups increase lipophilicity and metabolic stability but may introduce steric hindrance .

- ’s compound incorporates a chloro and trifluoromethyl group on the pyrazole, which could enhance target affinity but increase molecular weight and synthetic complexity .

Q & A

Q. Q1. What are the recommended synthetic routes for 3-fluoro-4-methoxy-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzenesulfonamide?

Methodological Answer: The synthesis typically involves multi-step protocols:

Core Assembly : Condensation of substituted pyridine and pyrazole precursors. For example, coupling 5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-amine with a fluorinated benzenesulfonyl chloride derivative under basic conditions (e.g., K₂CO₃ in DMF at 0–25°C).

Functionalization : Methoxy and fluoro groups are introduced via nucleophilic aromatic substitution or Pd-catalyzed cross-coupling.

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) .

Q. Key Considerations :

- Monitor reaction progress via TLC or HPLC-MS.

- Optimize stoichiometry to avoid byproducts from competing sulfonamide formation.

Q. Q2. How is the molecular structure validated for this compound?

Methodological Answer:

- X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures. Data collection at low temperature (100 K) with Mo-Kα radiation (λ = 0.71073 Å) ensures precision. Hydrogen bonding and π-π stacking interactions are critical for stability analysis .

- Spectroscopic Techniques :

Advanced Research Questions

Q. Q3. How do structural modifications (e.g., fluoro/methoxy groups) influence biological activity?

Methodological Answer:

- SAR Studies : Compare analogs from (e.g., 4-[5-(4-ethoxyphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide) using:

- Enzyme Assays : Measure IC₅₀ against target enzymes (e.g., cyclooxygenase-2).

- Cellular Models : Evaluate cytotoxicity (MTT assay) and membrane permeability (Caco-2 monolayers).

- Computational Modeling : Dock ligands into protein active sites (AutoDock Vina) to assess binding affinity changes due to electron-withdrawing (fluoro) or donating (methoxy) groups .

Q. Q4. What analytical strategies resolve contradictions in biological data across studies?

Methodological Answer:

- Meta-Analysis : Cross-reference datasets (e.g., vs. 15) to identify variables:

- Assay Conditions : pH, temperature, and solvent (DMSO concentration ≤0.1% recommended).

- Cell Lines : Use isogenic models to control for genetic variability.

- Orthogonal Validation : Confirm hits with SPR (surface plasmon resonance) for binding kinetics and in vivo efficacy (rodent models) .

Q. Q5. How is computational modeling applied to predict pharmacokinetic properties?

Methodological Answer:

- ADMET Prediction : Use QikProp or SwissADME to estimate:

- Lipophilicity (LogP) : Critical for blood-brain barrier penetration.

- Metabolic Stability : Cytochrome P450 interactions (e.g., CYP3A4 inhibition).

- MD Simulations : Run 100-ns trajectories (GROMACS) to assess protein-ligand complex stability under physiological conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.